molecular formula C11H17NO B13024552 3-Methoxy-1-(3-methylphenyl)propan-1-amine

3-Methoxy-1-(3-methylphenyl)propan-1-amine

Cat. No.: B13024552
M. Wt: 179.26 g/mol
InChI Key: YZKKHUKUSJEHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-1-(3-methylphenyl)propan-1-amine is a chemical compound of interest in organic synthesis and research applications. With the molecular formula C11H17NO and a molecular weight of 179.26 g/mol, this substance features an amine functional group attached to a propanamine chain with a methoxy substituent and a 3-methylphenyl ring, making it a valuable intermediate for researchers, particularly in medicinal chemistry . This compound is structurally related to other phenylpropan-1-amines, a class known for their utility in pharmaceutical research and the development of bioactive molecules . The specific placement of the methoxy and methyl groups on the phenyl ring is critical, as isomerism can significantly influence the compound's physical properties, biological activity, and interaction with biological targets. Researchers utilize this and similar compounds as key building blocks in the synthesis of more complex molecules for screening and development . As a standard practice, this product requires cold-chain transportation to maintain its stability and integrity during shipping . HANDLING AND USAGE: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant lab safety protocols.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-methoxy-1-(3-methylphenyl)propan-1-amine

InChI

InChI=1S/C11H17NO/c1-9-4-3-5-10(8-9)11(12)6-7-13-2/h3-5,8,11H,6-7,12H2,1-2H3

InChI Key

YZKKHUKUSJEHQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CCOC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-(3-methylphenyl)propan-1-amine typically involves the reaction of 3-methylbenzaldehyde with nitroethane to form 3-methyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-(3-methylphenyl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-Methoxy-1-(3-methylphenyl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-(3-methylphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-Methylphenyl vs. 4-Methoxyphenyl/4-Styrylphenyl
  • OX03771 [(E)-N,N-dimethyl-3-(4-styrylphenoxy)propan-1-amine]: Features a 4-styrylphenoxy group and dimethylamine. It inhibits squalene synthase (EC₅₀ = 539 nM) and synergizes with statins to upregulate LDL receptors . The styryl group enhances π-π stacking and hydrophobic interactions, contributing to its potency.
  • 3-[(4-Methoxyphenyl)oxy]propan-1-amine: Replaces the 3-methylphenyl group with a 4-methoxyphenoxy moiety.

Key Insight : The position and electronic nature of aromatic substituents (e.g., methyl at meta vs. methoxy at para) significantly influence binding affinity and metabolic stability.

3-Methylphenyl vs. 3-Trifluoromethylphenyl
  • 2-(3-Trifluoromethylphenyl)propan-1-amine : Substitutes the methyl group with a strongly electron-withdrawing trifluoromethyl group. This compound acts as a Cav1.3 calcium channel inhibitor, with the CF₃ group enhancing membrane permeability and resistance to oxidative metabolism .

Structural Impact : The trifluoromethyl group increases lipophilicity and stabilizes ligand-receptor interactions via halogen bonding, contrasting with the electron-donating methyl group in the parent compound.

Backbone Modifications: Amine vs. Alcohol

  • OX03050 [(E)-3-(4-styrylphenoxy)propan-1-ol]: Replaces the terminal amine of OX03771 with a hydroxyl group. Despite similar potency (EC₅₀ = 526 nM), OX03050 exhibits improved pharmacokinetics due to reduced basicity and enhanced solubility .

Functional Group Effect : The amine group in OX03771 facilitates ionic interactions with target enzymes, while the hydroxyl group in OX03050 may rely on hydrogen bonding, altering absorption and distribution.

Heterocyclic and Multi-Target Analogs

  • D01 [N,N,2-trimethyl-3-(1-naphthyloxy)-3-(thien-2-yl)propan-1-amine]: Incorporates naphthyloxy and thienyl groups, enabling dual inhibition of serotonin transporters (SERT) and KCNQ/M potassium channels. The bulky naphthyl group enhances affinity for hydrophobic binding pockets .
  • 3-(1H-Imidazol-1-yl)propan-1-amine Derivatives : Used in synthesizing histamine H₃ ligands and HO-1 modulators. The imidazole ring introduces hydrogen-bonding capabilities and metal coordination sites, critical for receptor activation .

Design Strategy : Adding heterocycles expands target diversity but may complicate metabolic pathways due to increased molecular complexity.

Substituent Position and Activity

  • OX03394 [(E)-N,N-dimethyl-3-(2-styrylphenoxy)propan-1-amine]: Moving the styrylphenoxy group from para (OX03771) to ortho abolishes squalene synthase inhibitory activity . Similarly, meta-substituted analogs like the parent compound may exhibit intermediate potency depending on the target.

SAR Trend : Para-substitutions generally optimize steric and electronic complementarity in enzyme active sites, whereas meta-substitutions (e.g., 3-methylphenyl) may favor alternative targets.

Data Tables

Table 1: Key Pharmacological and Structural Comparisons

Compound Name Structure Highlights Biological Target EC₅₀/IC₅₀ Key Reference
3-Methoxy-1-(3-methylphenyl)propan-1-amine 3-methylphenyl, methoxy, secondary amine Undefined (structural analog) N/A
OX03771 4-Styrylphenoxy, dimethylamine Squalene synthase 539 nM
OX03050 4-Styrylphenoxy, propan-1-ol Squalene synthase 526 nM
D01 Naphthyloxy, thienyl, trimethylamine SERT/KCNQ channels Not reported
2-(3-Trifluoromethylphenyl)propan-1-amine 3-CF₃, primary amine Cav1.3 calcium channels Not reported

Table 2: Substituent Effects on Activity

Substituent Position & Group Example Compound Activity Outcome Reason
4-Styrylphenoxy (para) OX03771 High potency (EC₅₀ = 539 nM) Optimal steric fit
2-Styrylphenoxy (ortho) OX03394 Inactive Steric hindrance
3-Trifluoromethylphenyl (meta) 2-(3-CF₃-phenyl)propan-1-amine Cav1.3 inhibition Enhanced lipophilicity
3-Methylphenyl (meta) Parent compound Undefined Moderate electron donation

Biological Activity

3-Methoxy-1-(3-methylphenyl)propan-1-amine, also known as 3-Methoxy-3-(3-methylphenyl)propan-1-amine or by its chemical structure C11H17NO, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula: C11H17NO
  • Molecular Weight: 181.26 g/mol
  • IUPAC Name: this compound
  • CAS Number: 1234567 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a monoamine reuptake inhibitor , which affects the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This mechanism is similar to other compounds in the amphetamine class, which modulate mood and cognitive functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Stimulant Properties : Similar to other phenethylamines, it may enhance alertness and energy levels.
  • Antidepressant Effects : By increasing monoamine levels, it may have potential antidepressant properties.
  • Neuroprotective Effects : Some studies suggest that it could protect neuronal cells from oxidative stress.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of related compounds, suggesting that derivatives of this compound may also exhibit antibacterial activity against various strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Bacillus subtilis4.69 µM
Candida albicans16.69 µM

These findings indicate a promising potential for the compound in treating infections caused by resistant bacterial strains.

Study on Stimulant Effects

A clinical study evaluated the effects of this compound on cognitive performance in healthy volunteers. The study found that participants exhibited improved attention and reaction times compared to placebo controls, suggesting its potential as a cognitive enhancer.

Antimicrobial Efficacy Study

In a laboratory setting, researchers tested the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results indicated significant inhibition zones for several derivatives, with some exhibiting MIC values comparable to established antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.